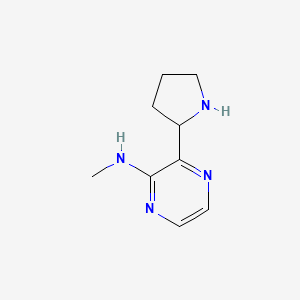

N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine

Description

N-Methyl-3-(pyrrolidin-2-yl)pyrazin-2-amine is a pyrazine derivative featuring a methylamine group at position 2 and a pyrrolidin-2-yl substituent at position 3 of the pyrazine ring. Pyrazin-2-amine derivatives are widely explored for their pharmacological properties, including enzyme inhibition (e.g., SHP2, ICMT) and antimicrobial activity .

Properties

IUPAC Name |

N-methyl-3-pyrrolidin-2-ylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-10-9-8(12-5-6-13-9)7-3-2-4-11-7/h5-7,11H,2-4H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJGQPIZISBZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN=C1C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine typically involves the following steps:

Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors such as 2,3-diaminopyrazine with suitable aldehydes or ketones.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions where a halogenated pyrazine derivative reacts with pyrrolidine.

Methylation: The final step involves the methylation of the amine group, which can be carried out using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing catalysts to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the pyrazine ring to a dihydropyrazine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring is substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-MPPA has been identified as a potential inhibitor of various kinases, particularly those involved in cancer signaling pathways. Studies have shown its effectiveness against kinases like Aurora B kinase and FLT3 , making it a candidate for cancer treatment research. The compound's ability to modulate kinase activity suggests it could play a role in therapeutic strategies targeting specific cancers.

Antibacterial Properties

Research indicates that N-MPPA exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . These findings suggest potential applications in antibiotic development, although further studies are needed to elucidate the mechanisms behind its antibacterial effects.

Biochemical Interactions

N-MPPA's structure allows it to interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of cellular signaling pathways, which is crucial for developing drugs aimed at treating diseases linked to these pathways .

Case Study 1: Kinase Inhibition

In a study focusing on the inhibition of Aurora B kinase, N-MPPA demonstrated submicromolar potency, indicating its potential as a therapeutic agent in oncology. The structure-activity relationship (SAR) studies revealed that modifications to the pyrrolidine moiety could enhance its inhibitory effects on the kinase.

Case Study 2: Antibacterial Activity

A series of assays conducted against various bacterial strains highlighted N-MPPA's effectiveness, particularly against resistant strains. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, warranting further investigation into its potential as a new antibiotic.

Mechanism of Action

The mechanism of action of N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazine ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Core Modifications: Fusing heterocycles (e.g., pyrrolidine in , thiophene in ) alters electronic properties and steric effects.

- Substituent Effects : Bulky groups (e.g., dichlorophenyl in SHP099 ) increase target selectivity but may reduce bioavailability. Smaller substituents (e.g., methyl in ) balance potency and pharmacokinetics.

- Synthetic Efficiency : Microwave-assisted reactions (e.g., ) improve yields (63–95%) compared to traditional methods.

Key Observations :

- Potency : C-2’s exceptionally low IC50 (0.0014 µM) highlights the impact of methoxyphenyl and tetrahydro-2H-pyran substituents on ICMT inhibition .

- Mechanistic Diversity : SHP099’s allosteric inhibition mechanism contrasts with Lig1’s cysteine biosynthesis pathway targeting .

Physicochemical Properties

Biological Activity

N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine (N-MPPA) is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrazine ring and a pyrrolidine moiety, suggests various interactions with biological targets that could lead to therapeutic applications. This article reviews the biological activity of N-MPPA, focusing on its mechanisms, potential therapeutic uses, and research findings.

- Molecular Formula : C10H15N3

- Molecular Weight : 164.21 g/mol

- Structure : Contains a pyrazine ring substituted with a methyl group and a pyrrolidine moiety.

N-MPPA's biological activity is primarily linked to its interactions with specific enzymes and receptors, particularly kinases involved in cellular signaling pathways. Notable findings include:

-

Kinase Inhibition :

- N-MPPA has been identified as a potential inhibitor of various kinases, including Aurora B kinase and FLT3, which are crucial in cancer cell proliferation and survival.

- The compound exhibits selectivity for these kinases, which could make it a valuable candidate for targeted cancer therapies.

-

Antibacterial Activity :

- Preliminary studies suggest that N-MPPA may possess antibacterial properties, showing effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Further investigation is necessary to elucidate the mechanisms behind this antibacterial action.

- Cell Cycle Effects :

Table 1: Summary of Biological Activities of N-MPPA

Case Studies

- Cancer Research :

-

Antibacterial Studies :

- In vitro assays revealed that N-MPPA exhibited notable antibacterial activity against E. coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests that N-MPPA could be developed into a new class of antibiotics.

Q & A

Q. What are the optimal synthetic routes for N-Methyl-3-(pyrrolidin-2-yl)pyrazin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with cyclization of pyrazine precursors followed by functionalization of the pyrrolidine moiety. For example, similar pyrazine derivatives (e.g., SHP099) are synthesized via structure-guided approaches, where intermediates like 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine are generated through nucleophilic substitution or cross-coupling reactions . Key factors include:

- Catalyst selection : Use of transition-metal catalysts (e.g., Pd) for C–N bond formation.

- Temperature control : Microwave-assisted synthesis (e.g., 80–120°C) reduces reaction time and improves regioselectivity .

- Purification : Column chromatography or recrystallization to isolate the target compound.

Q. How can spectroscopic techniques (NMR, LC-MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methyl groups (δ ~2.3 ppm for N-CH3) and pyrrolidine protons (δ ~3.0–3.5 ppm) .

- LC-MS : Monitor molecular ions (e.g., [M+H]⁺ at m/z 235.2 for C₁₀H₁₅N₅) and fragmentation patterns to confirm the pyrazine core .

- High-resolution MS : Validate the molecular formula (e.g., ±1 ppm accuracy) .

Q. What crystallization strategies are effective for X-ray diffraction studies of this compound?

- Methodological Answer : Use SHELX programs for structure refinement:

Advanced Research Questions

Q. How do computational models (e.g., molecular docking) predict the binding affinity of this compound to kinase targets like SHP2 or BTK?

- Methodological Answer :

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate interactions with allosteric pockets (e.g., SHP2’s tunnel-like cavity) .

- Free energy calculations : MM-GBSA quantifies contributions from hydrophobic (pyrrolidine) and hydrogen-bonding (pyrazine N-atoms) interactions .

- Validation : Compare predicted binding poses with crystallographic data (PDB: 5EHR for SHP2) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

- Methodological Answer :

- Rodent models : Administer orally (10–50 mg/kg) to assess bioavailability and blood-brain barrier penetration. Monitor plasma levels via LC-MS/MS .

- Toxicity assays : Measure hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) after 14-day repeated dosing .

- Metabolite profiling : Identify oxidative metabolites (e.g., N-demethylation) using UPLC-QTOF .

Q. How can conflicting bioactivity data (e.g., IC₅₀ variability across assays) be reconciled?

- Methodological Answer :

- Assay standardization : Control ATP concentrations (e.g., 1 mM for kinase assays) and pH (7.4) to minimize variability .

- Orthogonal assays : Validate inhibition using fluorescence polarization (SHP2) and thermal shift (BTK) assays .

- Data normalization : Use Z-factor scores to filter out low-reproducibility results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.